molecular formula C13H11N3O7S B14605552 Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- CAS No. 61072-73-9

Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy-

Cat. No.: B14605552
CAS No.: 61072-73-9
M. Wt: 353.31 g/mol
InChI Key: HACXSVIXKIJDME-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is an organic compound with the molecular formula C12H9N3O6S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2,4-dinitrophenyl group and a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted benzenesulfonamides with various nucleophiles.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- involves its interaction with specific molecular targets. The nitro groups and the sulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical reactivity and binding properties compared to other similar compounds. The methoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

61072-73-9

Molecular Formula

C13H11N3O7S

Molecular Weight

353.31 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11N3O7S/c1-23-10-3-5-11(6-4-10)24(21,22)14-12-7-2-9(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3

InChI Key

HACXSVIXKIJDME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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